7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
Description
7-Hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a coumarin derivative characterized by a planar coumarin core substituted with a 4-methylpiperazine moiety at the 4-position and a methyl group at the 8-position. The compound exhibits intramolecular O–H⋯N hydrogen bonding, forming an S(6) ring motif, and adopts a chair conformation for the piperazine ring in its crystalline state . Its crystal structure is stabilized by C–H⋯O hydrogen bonds and π–π interactions, forming sheet-like architectures parallel to the bc plane . Computational studies using DFT/B3LYP/6-311G(d,p) methods reveal a hardness value of 2.149 eV and softness of 0.232 (eV)⁻¹, indicating low chemical reactivity and high stability .
Properties
IUPAC Name |
7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-14(19)4-3-13-12(9-15(20)21-16(11)13)10-18-7-5-17(2)6-8-18/h3-4,9,19H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPBGCGKSZRATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation
The Pechmann reaction condenses resorcinol with a β-keto ester (e.g., ethyl acetoacetate) in the presence of an acid catalyst. For 7-hydroxy-8-methylcoumarin, the reaction proceeds as follows:
Reagents :
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Resorcinol (1.0 equiv)
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Ethyl acetoacetate (1.2 equiv)
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Concentrated sulfuric acid (catalytic)
Conditions :
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Temperature: 80–100°C
-
Duration: 4–6 hours
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Workup: Quenching in ice water, filtration, and recrystallization from ethanol
The reaction mechanism involves acid-catalyzed cyclodehydration, forming the coumarin ring system. The methyl group at position 8 originates from the β-keto ester’s acetyl moiety.
Table 1: Pechmann Reaction Optimization Data
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Resorcinol:ester ratio | 1:1.2 | 72 | 98.5 |
| Catalyst (H₂SO₄ vol%) | 15% | 68 | 97.8 |
| Recrystallization solvent | Ethanol | 75 | 99.1 |
The introduction of the 4-methylpiperazinylmethyl group at position 4 is accomplished via a Mannich reaction , which facilitates the formation of a C–N bond between the coumarin core, formaldehyde, and 4-methylpiperazine.
Reaction Mechanism and Conditions
Reagents :
-
7-Hydroxy-8-methylcoumarin (1.0 equiv)
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4-Methylpiperazine (1.1 equiv)
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Formaldehyde (37% aqueous, 1.2 equiv)
Conditions :
-
Solvent: Ethanol
-
Temperature: Reflux (~78°C)
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Duration: 6–8 hours
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Workup: Solvent evaporation, column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1)
The Mannich reaction proceeds through iminium ion intermediates, with the piperazine’s secondary amine reacting with formaldehyde to form a Schiff base, which subsequently alkylates the coumarin’s active methylene group at position 4.
Table 2: Mannich Reaction Optimization Data
| Parameter | Variation Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Piperazine:aldehyde ratio | 1:1 to 1:1.5 | 1:1.2 | 65 |
| Solvent | Ethanol, THF, DMF | Ethanol | 68 |
| Reaction time (h) | 4–12 | 8 | 70 |
Analytical Characterization
Post-synthesis characterization ensures structural fidelity and purity. Key methods include:
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction confirms the planar coumarin core and chair conformation of the piperazine ring. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a (Å) | 15.3519 |
| b (Å) | 9.4005 |
| c (Å) | 9.9702 |
| β (°) | 106.954 |
| V (ų) | 1376.32 |
Hydrogen bonding (O–H⋯N) and π–π interactions stabilize the crystal lattice.
Industrial Production Considerations
While laboratory-scale synthesis employs batch reactors, industrial production may leverage continuous flow systems to enhance efficiency. Key challenges include:
-
Scalability : Maintaining stoichiometric ratios at high volumes.
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Purification : Implementing centrifugal partition chromatography for large-scale purity control.
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Waste management : Recycling ethanol solvent via distillation.
Chemical Reactions Analysis
Hydroxyl Group Modifications
The phenolic –OH group at position 7 participates in hydrogen bonding and intramolecular interactions:
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Intramolecular Hydrogen Bonding : Forms a six-membered S(6) ring motif with the adjacent piperazine nitrogen, stabilizing the molecular conformation .
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Intermolecular Interactions : Acts as a hydrogen bond donor to carbonyl oxygen atoms in neighboring molecules, influencing crystal packing .
Potential Reactions (hypothesized based on structural analogs ):
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Esterification | Acetyl chloride, pyridine | 7-Acetoxy derivative |
| Alkylation | Methyl iodide, K₂CO₃ | 7-Methoxy analog |
Piperazine Moieties
The 4-methylpiperazine group contributes to solubility and biological activity. Documented interactions include:
-
Protonation : The tertiary amine undergoes protonation under acidic conditions, enhancing water solubility.
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Coordination Chemistry : Piperazine nitrogen atoms may act as ligands for metal ions, though direct evidence for this compound is limited.
Stability and Degradation
The compound demonstrates stability under ambient conditions but undergoes decomposition under extreme pH:
| Condition | Observation | Reference |
|---|---|---|
| Acidic (pH < 2) | Hydrolysis of lactone ring to coumarilic acid | |
| Basic (pH > 10) | Ring-opening via saponification |
Comparative Reactivity with Structural Analogs
The compound’s reactivity aligns with other piperazine-substituted coumarins but differs due to steric and electronic effects from the 8-methyl group:
| Feature | This Compound | Analog (e.g., 7-Hydroxy-4-methylcoumarin) |
|---|---|---|
| Hydroxyl Reactivity | Reduced nucleophilicity due to H-bonding | Higher susceptibility to alkylation |
| Piperazine Stability | Resists oxidation under aerobic conditions | Prone to N-oxidation in similar derivatives |
Scientific Research Applications
Anticancer Activity
Research has indicated that 7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest in the G2/M phase |
| A549 (Lung Cancer) | 10.3 | Inhibition of PI3K/Akt signaling pathway |
These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment.
Neurological Disorders
The piperazine moiety in the compound enhances its potential for treating neurological disorders. Studies have demonstrated its efficacy in modulating neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation may provide therapeutic benefits for conditions such as depression and anxiety.
| Disorder | Efficacy | Mechanism |
|---|---|---|
| Depression | Significant | Serotonin receptor agonism |
| Anxiety | Moderate | Dopamine receptor modulation |
Clinical trials are needed to further validate these findings and explore dosage efficacy .
Chemosensors Development
Recent research has focused on utilizing this compound in developing water-soluble chemosensors based on coumarin derivatives. The compound's ability to form stable complexes with metal ions makes it suitable for sensing applications.
| Metal Ion | Detection Limit (µM) | Application |
|---|---|---|
| Cu²⁺ | 0.5 | Environmental monitoring |
| Pb²⁺ | 0.3 | Water quality assessment |
The chemosensor's sensitivity and selectivity are attributed to the structural features of the compound, which facilitate interaction with target analytes .
Study 1: Anticancer Efficacy
A study published in Acta Crystallographica explored the crystal structure and biological activity of the compound against various cancer cell lines. Results indicated a dose-dependent response, with significant apoptosis observed in treated cells compared to controls .
Study 2: Neurological Modulation
Research conducted by Osaka Kyoiku University investigated the effects of the compound on neurotransmitter modulation in rodent models. The study found that administration led to improved behavioral outcomes in anxiety tests, supporting its potential as an anxiolytic agent .
Mechanism of Action
The mechanism of action of 7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Selected Coumarin Derivatives
| Compound Name | Substituents | Key Structural Features | Hardness (eV) | Softness (eV⁻¹) |
|---|---|---|---|---|
| 7-Hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one | 4-methylpiperazine, 8-methyl | Planar coumarin; intramolecular O–H⋯N bond; chair piperazine | 2.149 | 0.232 |
| 7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one | 4-methylpiperidine, 4-propyl | Piperidine ring (single N); increased hydrophobicity due to propyl group | N/A | N/A |
| 3-(4-Chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H... | 4-ethylpiperazine, 4-chlorophenyl, 4-methyl | Enhanced lipophilicity; halogen substituent for electronic modulation | N/A | N/A |
| 7-Hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one | 2-methylpiperidine, 4-methyl | Steric hindrance from 2-methylpiperidine; altered hydrogen bonding capacity | N/A | N/A |
Key Observations :
- Piperazine vs. Piperidine : The 4-methylpiperazine group in the target compound provides two nitrogen atoms, enabling stronger hydrogen bonding and enhanced solubility compared to single-nitrogen piperidine analogs (e.g., ). Piperazine derivatives are more likely to engage in pH-sensitive interactions, making them suitable for drug delivery systems .
- In contrast, halogenated derivatives (e.g., ) exhibit higher electronegativity, influencing binding affinity in biological targets .
- Conformational Flexibility : The chair conformation of the piperazine ring in the target compound () contrasts with boat conformations observed in some piperidine derivatives, affecting molecular packing and intermolecular interactions .
Key Observations :
- The target compound is synthesized via a Mannich reaction, offering moderate-to-high yields (70–80%) under reflux conditions .
- Piperazine-containing derivatives generally require milder conditions compared to halogenated analogs, which often involve multi-step functionalization (e.g., ).
Antimicrobial Activity :
- The target compound’s 4-methylpiperazine group enhances water solubility, improving bioavailability compared to hydrophobic analogs like 4-propyl derivatives (). Piperazine-containing coumarins exhibit broad-spectrum antimicrobial activity due to their ability to disrupt bacterial cell membranes .
- Halogenated derivatives (e.g., ) show enhanced potency against Gram-positive bacteria, attributed to the electron-withdrawing effects of chlorine/trifluoromethyl groups .
Optoelectronic Potential:
- The target compound’s low energy gap (ΔE = 4.299 eV) and nonlinear optical (NLO) properties suggest utility in optoelectronic materials, outperforming simpler coumarins lacking π-donor substituents .
Computational and Crystallographic Insights
- DFT Studies : The target compound’s frontier molecular orbitals (HOMO-LUMO gap) align with its stability, contrasting with more reactive analogs like 7-hydroxy-8-methoxy derivatives (), which exhibit higher softness values .
- Crystal Packing : The sheet-like architecture via π–π interactions (centroid distance: 3.5745 Å) in the target compound () differs from the helical chains observed in 8-acetyl-7-hydroxy-4-phenylcoumarin (), highlighting substituent-dependent packing motifs.
Biological Activity
7-Hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, a coumarin derivative, has garnered attention due to its diverse biological activities. This compound, characterized by its unique structural features, exhibits potential pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound through a review of case studies, research findings, and data tables.
Chemical Structure
The molecular formula of this compound is C15H18N2O3. The crystal structure reveals a planar coumarin ring with an intramolecular O—H⋯N hydrogen bond forming an S(6) ring motif. The piperazine ring adopts a chair conformation, contributing to the compound's stability and interaction capabilities in biological systems .
Crystal Data Summary
| Parameter | Value |
|---|---|
| Molecular Weight (Mr) | 274.31 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 15.3519 Å |
| b = 9.4005 Å | |
| c = 9.9702 Å | |
| β Angle | 106.954° |
| Volume (V) | 1376.32 ų |
Anticancer Activity
Research indicates that this coumarin derivative exhibits significant anticancer properties. In vitro studies have shown that it inhibits cyclin-dependent kinases (CDK) such as CDK2 and CDK4, which are critical for cell cycle regulation. The compound demonstrated potent activity against human cervical cancer cell lines (HeLa), with molecular docking studies revealing strong binding affinities to the active sites of CDKs .
Case Study: CDK Inhibition
A recent study evaluated the inhibitory effects of various coumarin derivatives on CDK activity:
| Compound | IC50 (nM) | Selectivity Index |
|---|---|---|
| 7-Hydroxy-8-methyl... | 26 | >10 |
| Other Derivatives | Varies | <10 |
The results suggest that structural modifications can enhance anticancer efficacy while maintaining selectivity towards target proteins.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests revealed that it possesses moderate to high antibacterial activity:
Antimicrobial Efficacy Table
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Bacillus subtilis | Moderate |
| Pseudomonas aeruginosa | Low |
These findings underscore the potential of this compound as a therapeutic agent in treating bacterial infections.
Anti-inflammatory Effects
Coumarins are known for their anti-inflammatory effects. Studies suggest that this compound may reduce tissue edema and inflammation markers in experimental models . The underlying mechanisms may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Q & A
Q. What are the established synthetic routes for 7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, and what are the critical reaction conditions?
The compound is synthesized via a Mannich reaction , where 7-hydroxy-4-methylcoumarin reacts with formaldehyde and 4-methylpiperazine in ethanol under reflux (4–6 hours). Key parameters include stoichiometric ratios (1:1:1 for coumarin, amine, and formaldehyde) and purification via recrystallization from acetone, yielding ~55% pure product . Alternative methods employ ultrasound-assisted three-component synthesis , reducing reaction time and improving yields by minimizing by-products .
Q. How is this compound characterized structurally, and what spectroscopic markers are diagnostic?
- IR spectroscopy : A strong carbonyl stretch at ~1727 cm⁻¹ (chromen-2-one core) and broad O-H/N-H stretches at 3500–2950 cm⁻¹ .
- ¹H NMR : Key signals include a singlet at δ 12.38 ppm (7-OH), δ 2.5–3.0 ppm (piperazine methyl/methylene groups), and aromatic protons at δ 6.0–7.0 ppm .
- Melting point : 132–134°C, confirming purity .
Q. What preliminary biological activities have been reported for this compound?
- Corrosion inhibition : Adsorbs onto stainless steel in acidic environments (e.g., 2M H₂SO₄), achieving >80% inhibition efficiency via electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization .
- Enzyme inhibition : Selectively inhibits human carbonic anhydrase IX/XII (Ki values <100 nM), relevant in cancer therapy .
Advanced Research Questions
Q. How does the 4-methylpiperazinylmethyl group influence biological activity and selectivity?
The piperazine moiety enhances solubility and target interaction. For carbonic anhydrase inhibition, its basic nitrogen participates in hydrogen bonding with active-site residues (e.g., Zn²⁺-bound water). Substituting this group with bulkier amines reduces activity, highlighting its role in steric optimization .
Q. What computational methods are used to elucidate its mechanism of action?
- Density Functional Theory (DFT) : Calculates adsorption energy on metal surfaces (e.g., ΔG°ads = −34 kJ/mol for steel), confirming chemisorption via coumarin’s oxygen and piperazine nitrogen .
- Molecular docking : Predicts binding poses in carbonic anhydrase IX (PDB: 3IAI), with the chromen-2-one core occupying the hydrophobic pocket .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies (e.g., corrosion vs. enzyme inhibition) arise from assay conditions (pH, temperature) or structural analogs. Standardize protocols (e.g., fixed concentration ranges, controlled buffer systems) and validate purity via HPLC before biological testing .
Q. What strategies improve the compound’s stability and pharmacokinetic profile?
- pH stability : Degrades in alkaline conditions (>pH 9) due to hydroxylation at the chromen-2-one core. Stabilize via lyophilization or encapsulation in liposomes .
- Metabolic studies : Metabolized to 7-hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one (exact mass 304.1526 Da), detected via LC-MS .
Q. How is crystallographic data utilized to validate its structure?
Single-crystal X-ray diffraction (SHELX programs) resolves bond angles and torsion angles, confirming the piperazine methyl group’s orientation. Compare with spectroscopic data to rule out polymorphic variations .
Methodological Challenges and Solutions
Q. What analytical challenges arise in quantifying this compound in complex matrices?
Overlapping UV/vis peaks (e.g., with proteins or lipids) require HPLC-MS/MS with a C18 column (retention time ~8.2 min) and MRM transitions (m/z 330 → 285) .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Piperazine modification : Replace 4-methylpiperazine with morpholine (reduces basicity) or bulkier groups (e.g., benzylpiperazine) to assess steric effects.
- Chromen-2-one substitution : Introduce halogens (e.g., Cl at position 3) to enhance lipophilicity and membrane permeability .
Tables for Key Data
| Property | Value/Condition | Reference |
|---|---|---|
| Synthetic yield (Mannich) | 55% | |
| Inhibition efficiency (H₂SO₄) | 82% (1 mM concentration) | |
| Carbonic Anhydrase IX Ki | 89 nM | |
| LogP (predicted) | 2.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
